molecular formula C19H15Cl2F3N2O4S B11091241 2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester

2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester

Cat. No.: B11091241
M. Wt: 495.3 g/mol
InChI Key: YPHKJTHYLVJHBK-UHFFFAOYSA-N
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Description

2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as dichlorobenzoyl, thioureido, and trifluorohydroxypropionic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester typically involves multiple steps. The initial step often includes the preparation of the dichlorobenzoyl derivative, followed by the introduction of the thioureido group. The final steps involve the addition of the trifluorohydroxypropionic acid methyl ester moiety under controlled conditions. Common reagents used in these reactions include dichlorobenzoyl chloride, thiourea, and trifluoropropionic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thioureido groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-Chloro-4-[3-(2,4-Dichloro-benzoyl)-ureido]-phenoxy}-butyric acid
  • 4-{4-[3-(2,4-Dichloro-benzoyl)-ureido]-2,3-dimethyl-phenoxy}-butyric acid

Uniqueness

Compared to similar compounds, 2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester is unique due to its trifluorohydroxypropionic acid methyl ester moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H15Cl2F3N2O4S

Molecular Weight

495.3 g/mol

IUPAC Name

methyl 2-[4-[(2,4-dichlorobenzoyl)carbamothioylamino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C19H15Cl2F3N2O4S/c1-9-7-10(18(29,16(28)30-2)19(22,23)24)3-6-14(9)25-17(31)26-15(27)12-5-4-11(20)8-13(12)21/h3-8,29H,1-2H3,(H2,25,26,27,31)

InChI Key

YPHKJTHYLVJHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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